6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Overview
Description
“6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid” is a chemical compound with the CAS Number: 1803591-24-3 . It has a molecular weight of 156.18 . The compound is a powder and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12O3/c1-2-7-6 (8 (9)10)4-3-5-11-7/h2-5H2,1H3, (H,9,10) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 156.18 , a storage temperature of 4 degrees Celsius , and a physical form of powder .Scientific Research Applications
Enantiospecific Synthesis
One of the key research applications of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid is in the field of enantiospecific synthesis. Deschenaux et al. (1989) demonstrated the synthesis of its enantiomers from hydroxybutanoates, achieving an enantiomeric excess of ≥ 93% (Deschenaux, Kallimopoulos, Stoeckli-Evans, & Jacot‐Guillarmod, 1989).
Synthesis with Local Anesthetic and Antiaggregating Activities
Mosti et al. (1994) explored the synthesis of derivatives of this compound, showing potential for local anesthetic activity in mice and platelet antiaggregating activity, comparable to acetylsalicylic acid (Mosti, Menozzi, Schenone, D'Amico, Falciani, & Rossi, 1994).
Corrosion Inhibition in Mild Steel
Saranya et al. (2020) investigated the application of pyran derivatives, including this compound, in corrosion mitigation of mild steel in sulfuric acid solutions. These derivatives acted as mixed-type inhibitors, with high inhibition efficiency (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).
Antimicrobial Activity
Ghashang et al. (2013) synthesized derivatives of this compound and evaluated their in vitro antimicrobial activity against various bacterial and fungal strains, demonstrating the compound's potential in this area (Ghashang, Mansoor, & Aswin, 2013).
Crystallography and Structural Analysis
Bombarda et al. (1992) conducted a study on the synthesis and crystallography of related pyran derivatives. Their research contributes to the understanding of the structural aspects of these compounds (Bombarda, Erba, Gelmi, & Pocar, 1992).
Novel Synthesis Methods
Ghaedi et al. (2015) explored novel synthesis methods of related pyran derivatives, highlighting the compound's versatility in chemical synthesis (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Mechanism of Action
In general, the mechanism of action of a compound refers to how it interacts with its target, such as a protein or enzyme, to produce a biological effect. The mode of action can involve binding to the target, inhibiting its function, or triggering a signaling pathway .
Biochemical pathways refer to the series of chemical reactions that occur within a cell. A compound can affect these pathways by interacting with one or more enzymes or other proteins involved in the pathway .
Pharmacokinetics refers to how a compound is absorbed, distributed, metabolized, and excreted by the body. Factors that can affect the pharmacokinetics of a compound include its chemical structure, formulation, route of administration, and individual patient characteristics .
The result of action refers to the molecular and cellular effects of the compound’s action. This can include changes in gene expression, protein function, cell signaling, or cell behavior .
The action environment refers to how environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-7-6(8(9)10)4-3-5-11-7/h2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTARHXIOFZCHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CCCO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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